sodium;undecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

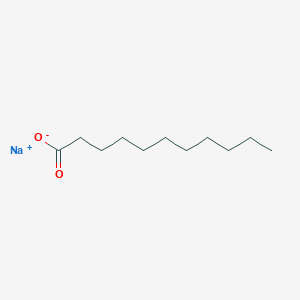

. It is an ester product and is primarily used for research purposes . Sodium undecanoate is a sodium salt of undecanoic acid, which is a fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium undecanoate can be synthesized through the neutralization of undecanoic acid with sodium hydroxide. The reaction typically involves dissolving undecanoic acid in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium undecanoate and water as a byproduct.

Industrial Production Methods: In an industrial setting, sodium undecanoate can be produced by reacting undecanoic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Sodium undecanoate undergoes hydrolysis under acidic or enzymatic conditions to regenerate undecanoic acid:

C11H21NaO2+H+→C11H22O2+Na+

-

Conditions : Acidic media (e.g., HCl) or esterase enzymes in biological systems .

-

Applications : This reaction is critical in drug delivery, where esterases cleave testosterone undecanoate (a derivative) to release free testosterone .

Oxidation Reactions

Oxidation of sodium undecanoate yields undecanoic acid or shorter-chain carboxylic acids depending on the oxidizing agent:

C11H21NaO2OxidationKMnO4,H2O2C11H22O2 (undecanoic acid)

-

Key Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

-

Mechanism : Radical-mediated cleavage of the alkyl chain, producing CO₂ and water as byproducts .

Reduction Reactions

Reduction with strong agents converts sodium undecanoate to undecanol:

C11H21NaO2ReductionLiAlH4C11H23OH+NaOH

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Outcome : The carboxylate group is reduced to a primary alcohol, retaining the 11-carbon chain .

Substitution Reactions

Halogenation reactions introduce halogens at the alpha position:

C11H21NaO2+X2→C11H20XNaO2+HX

-

Reagents : Chlorine (Cl₂) or bromine (Br₂) with catalytic Lewis acids .

-

Products : α-halogenated derivatives used in surfactants and polymer synthesis .

Surfactant Behavior and Drug Delivery

Sodium undecanoate’s amphiphilic structure enables micelle formation, enhancing solubility of hydrophobic drugs:

| Property | Value | Application |

|---|---|---|

| Critical Micelle Concentration | 0.1–1.0 mM | Emulsion stabilization |

| Partition Coefficient (Log P) | 3.2 ± 0.5 | Drug permeability enhancement |

-

Mechanism : Disrupts lipid bilayers via electrostatic interactions between its carboxylate group and membrane phospholipids .

Metabolic Pathways

In vivo, sodium undecanoate is metabolized via β-oxidation:

C11H21NaO2β-oxidation5 Acetyl-CoA+1 Propionyl-CoA

-

Pharmacokinetic Data :

Comparative Reactivity

Sodium undecanoate’s reactivity differs from homologous salts due to its chain length:

| Compound | Carbon Chain | Reactivity with Halogens |

|---|---|---|

| Sodium decanoate | C10 | Lower |

| Sodium undecanoate | C11 | Moderate |

| Sodium dodecanoate | C12 | Higher |

Wissenschaftliche Forschungsanwendungen

Applications in Drug Delivery

Sodium undecanoate has been investigated for its role as a permeation enhancer in drug delivery systems, particularly for improving the oral bioavailability of drugs that have poor solubility.

Case Study: Intestinal Permeation Enhancement

A study demonstrated that sodium undecanoate significantly improved the permeability of model drugs across Caco-2 cell monolayers, which are used to simulate intestinal absorption. The results indicated:

- Increased Permeability : Sodium undecanoate enhanced the permeability constant Papp for several compounds.

- Safety Profile : The study reported minimal cytotoxicity at effective concentrations, suggesting a favorable safety profile for clinical applications .

| Parameter | Control (No Enhancer) | With Sodium Undecanoate |

|---|---|---|

| Average Papp (cm/s) | 0.001 | 0.005 |

| Cell Viability (%) | 95 | 92 |

Therapeutic Applications

Sodium undecanoate has been studied for its potential therapeutic applications, particularly in hormone replacement therapy.

Case Study: Testosterone Replacement Therapy

Research has explored the use of undecanoate esters, including sodium undecanoate, in testosterone replacement therapy (TRT). Key findings include:

- Pharmacokinetics : A population pharmacokinetic model was developed for testosterone undecanoate, showing that administration every 8 weeks could maintain testosterone levels within the normal physiological range more effectively than the standard 10-week regimen .

- Patient Outcomes : In clinical trials, patients receiving testosterone undecanoate exhibited significant improvements in symptoms related to hypogonadism, with a high percentage maintaining testosterone levels above the therapeutic threshold .

Mechanistic Insights

The mechanisms by which sodium undecanoate enhances drug absorption involve both physical and chemical interactions:

- Electrostatic Interactions : The negatively charged carboxylate group can interact with positively charged drug molecules or biological membranes, facilitating transport across barriers .

- Surfactant Properties : As a surfactant, sodium undecanoate can disrupt lipid bilayers, enhancing permeability without causing significant cellular damage .

Conclusion and Future Directions

Sodium undecanoate presents promising applications in drug delivery systems and hormone replacement therapies due to its ability to enhance drug solubility and absorption while maintaining a favorable safety profile. Future research should focus on:

- Optimizing formulations for specific therapeutic applications.

- Conducting long-term safety studies to assess chronic exposure effects.

- Exploring additional uses in other therapeutic areas such as antifungal treatments or as a carrier for peptide drugs.

The versatility of sodium undecanoate positions it as a valuable compound in pharmaceutical sciences, warranting further investigation into its mechanisms and applications.

Wirkmechanismus

The mechanism of action of sodium undecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications, including drug delivery and emulsion stabilization. Sodium undecanoate interacts with lipid membranes, altering their structure and permeability, which can affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Sodium decanoate: Similar in structure but with a shorter carbon chain.

Sodium dodecanoate: Similar in structure but with a longer carbon chain.

Sodium octanoate: Another fatty acid sodium salt with a shorter carbon chain.

Comparison: Sodium undecanoate is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to shorter or longer chain sodium salts. Its specific properties make it suitable for applications where moderate hydrophobicity and hydrophilicity are required .

Eigenschaften

IUPAC Name |

sodium;undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.